molecular formula C16H20N2O3 B5170488 4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine

4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine

Cat. No.: B5170488
M. Wt: 288.34 g/mol
InChI Key: XTFNEUPFNNXHFK-UHFFFAOYSA-N
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Description

4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyaniline with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The methoxy and morpholine groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine is unique due to its combination of methoxy, methyl, and morpholine substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(5,7-dimethoxy-4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-8-15(18-4-6-21-7-5-18)17-13-9-12(19-2)10-14(20-3)16(11)13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNEUPFNNXHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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